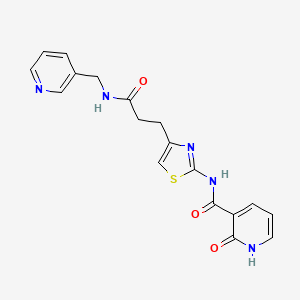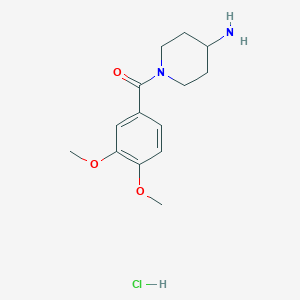![molecular formula C18H22N8O2 B2427460 6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2202468-76-4](/img/structure/B2427460.png)
6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H22N8O2 and its molecular weight is 382.428. The purity is usually 95%.
BenchChem offers high-quality 6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Supramolecular Assemblies
Compounds with dihydropyrimidine-2,4-(1H,3H)-dione functionalities, similar to the one mentioned, have been synthesized and investigated for their potential in forming novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate extensive hydrogen bonding intermolecular interactions, leading to the formation of 2D and 3D networks, which could have implications in the development of new materials or molecular sensors (Fonari et al., 2004).
Heterocyclic Chemistry and Medicinal Applications
The chemistry of heterocyclic compounds, particularly those involving triazolo and pyridazine rings, is rich and diverse, with significant implications in medicinal chemistry. For instance, the synthesis of tricyclic heteroaromatic systems containing bridgehead nitrogen atoms has led to compounds with potential biological activity (Golec et al., 1992). Such compounds are of interest for their potential roles in drug development, particularly as ligands for various receptors or as scaffolds for pharmacologically active molecules.
Antimicrobial Activity
Compounds containing pyrimidine and triazole rings have been synthesized and tested for their antimicrobial activity. For example, the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidines and their antimicrobial testing indicates the potential of these compounds in developing new antimicrobial agents (El-Agrody et al., 2001). This suggests that related compounds, such as the one described, could be explored for similar applications.
Novel Synthesis Methods
Research into the synthesis of pyrido and pyrimidinone derivatives using innovative methods, such as aluminate sulfonic acid nanocatalysts under grinding techniques, offers insights into green chemistry approaches for creating heterocyclic compounds. These methods provide high yields, short reaction times, and easy workup, which could be applicable to the synthesis and modification of compounds like the one specified (Abdelrazek et al., 2019).
Propriétés
IUPAC Name |
6-[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-23(15-8-16(27)24(2)18(28)19-15)12-9-25(10-12)14-7-6-13-20-21-17(26(13)22-14)11-4-3-5-11/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,19,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJDCTPBHWRUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2427377.png)
![1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2427378.png)


![2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2427381.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2427385.png)

![3-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}propanoic acid](/img/structure/B2427389.png)
![5-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2427391.png)



![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2427398.png)